molecular formula C8H14ClNO2 B1661124 (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride CAS No. 882182-42-5

(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Cat. No.: B1661124
CAS No.: 882182-42-5
M. Wt: 191.65
InChI Key: OWRHKHRQZNLOFL-HNJRQZNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure. These compounds have significant potential in drug discovery and various scientific research fields due to their structural complexity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information for the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Mechanism of Action

The mechanism of action of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. Generally, it may interact with enzymes, receptors, or other proteins, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This makes it distinct from other azabicyclo[3.2.1]octane derivatives and contributes to its unique biological and chemical properties.

Properties

IUPAC Name

(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHKHRQZNLOFL-HNJRQZNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@](C1)(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882182-42-5
Record name 6-Azabicyclo[3.2.1]octane-5-carboxylic acid, hydrochloride (1:1), (1R,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882182-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 2
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 3
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 4
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 5
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 6
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.